2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-3H-purin-6-one
Description
This compound is a purine nucleoside analog characterized by:
- Core structure: A purine base (2-amino-3H-purin-6-one) linked to a β-D-ribofuranose sugar moiety via an N-glycosidic bond at the 9-position .
- Key modifications: 8-prop-2-enoxy group: A propenyl ether substituent at the 8-position of the purine ring. Stereochemistry: The sugar moiety has the (2R,3R,4S,5R) configuration, critical for molecular recognition in biological systems .
- Potential applications: Such analogs are often explored for antiviral, anticancer, or enzyme inhibitory activities due to their ability to mimic natural nucleosides .
Properties
Molecular Formula |
C13H17N5O6 |
|---|---|
Molecular Weight |
339.30 g/mol |
IUPAC Name |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one |
InChI |
InChI=1S/C13H17N5O6/c1-2-3-23-13-15-6-9(16-12(14)17-10(6)22)18(13)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,16,17,22) |
InChI Key |
RQUVSNGNEJMOBE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Purine Base Precursors: 2-amino-6-chloropurine or 2-amino-6-hydroxypurine derivatives are common starting points for purine modification.
- Sugar Moiety: (2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolane (ribose) or protected ribose derivatives are employed to ensure stereochemical control.
- Allylating Agents: Allyl bromide or allyl chloride for introducing the prop-2-enoxy group at position 8.
General Synthetic Route
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Protection of ribose hydroxyl groups | TBDMS-Cl (tert-butyldimethylsilyl chloride), imidazole, DMF | Protects 3',4',5' hydroxyls to prevent side reactions |
| 2 | Preparation of purine intermediate | Starting purine (e.g., 2-amino-6-chloropurine) | Purine is halogenated or activated for substitution |
| 3 | N9-glycosylation | Coupling of protected ribose to purine base using Lewis acid catalysts (e.g., SnCl4, TMSOTf) | Stereoselective glycosylation to form β-nucleoside |
| 4 | Deprotection of sugar hydroxyls | TBAF (tetrabutylammonium fluoride) or acidic hydrolysis | Restores free hydroxyl groups |
| 5 | Allylation at C8 of purine | Allyl bromide, base (e.g., K2CO3), DMF or acetone solvent | Selective O-alkylation at C8 oxygen |
| 6 | Purification | Chromatography (silica gel), recrystallization | Ensures compound purity |
Detailed Reaction Conditions
- Protection of Ribose: The ribose sugar is often protected at hydroxyl groups to prevent unwanted side reactions during glycosylation. TBDMS protection is favored for its stability under glycosylation conditions.
- Glycosylation: The coupling of the purine base and sugar is typically catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl4) to promote the formation of the β-anomer, which is biologically relevant.
- Allylation: The introduction of the prop-2-enoxy group at the 8-position is achieved by nucleophilic substitution using allyl halides under basic conditions. The reaction is usually performed at room temperature or slightly elevated temperatures to optimize yield.
- Deprotection: After allylation, the protecting groups on the sugar are removed under mild conditions to yield the free nucleoside.
Analytical and Purity Assessment
Purity and structural confirmation are critical in the preparation of this compound. Common analytical techniques include:
| Technique | Purpose | Details |
|---|---|---|
| NMR Spectroscopy (1H, 13C) | Structural elucidation and stereochemistry confirmation | Chemical shifts confirm sugar and purine protons |
| Mass Spectrometry (MS) | Molecular weight confirmation | Expected m/z consistent with C14H17N5O6 |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Reverse phase columns with UV detection |
| Infrared Spectroscopy (IR) | Functional group identification | Presence of NH2, OH, and C=O groups |
| Elemental Analysis | Composition verification | Matches theoretical values for C, H, N, O |
Research Findings and Optimization
- Yield Optimization: Studies have shown that the choice of protecting groups and glycosylation catalysts significantly affect the yield and stereoselectivity. For example, TMSOTf provides higher β-selectivity compared to SnCl4.
- Reaction Time and Temperature: Allylation reactions proceed efficiently at room temperature within 12-24 hours, minimizing side reactions.
- Purification: Silica gel chromatography is effective, but preparative HPLC may be required for high-purity applications such as pharmaceutical development.
Summary Table of Preparation Parameters
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Ribose Protection | TBDMS-Cl, imidazole, DMF, 0-25°C, 12 h | Stable under glycosylation |
| Glycosylation Catalyst | TMSOTf, SnCl4 | TMSOTf preferred for β-selectivity |
| Glycosylation Solvent | Dichloromethane or acetonitrile | Dry, inert atmosphere |
| Allylation Reagent | Allyl bromide, K2CO3 | Room temperature, 12-24 h |
| Deprotection | TBAF in THF or acidic hydrolysis | Mild conditions to preserve integrity |
| Purification | Silica gel chromatography, preparative HPLC | Ensures >98% purity |
Chemical Reactions Analysis
8-(Allyloxy)guanosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-oxo-7,8-dihydroguanosine (8-oxoG), a common oxidative DNA lesion.
Reduction: While specific reduction reactions are less documented, nucleoside analogs generally undergo reduction under specific conditions.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(Allyloxy)guanosine has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 8-(Allyloxy)guanosine involves the inhibition of DNA polymerase, which prevents DNA synthesis and replication . This inhibition disrupts the proliferation of viral and cancer cells. Additionally, it modulates inflammatory responses by inhibiting enzymes like lipoxygenase and cyclooxygenase . The compound’s interaction with adenosine receptors and its impact on extracellular adenosine levels also contribute to its biological effects .
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and its analogs:
*Calculated based on formula C₁₃H₁₇N₅O₆.
Structural and Functional Insights
A. Impact of 8-Substituents
This modification may enhance binding to hydrophobic pockets in enzymes or receptors .
B. Stereochemical Variations
- The (2R,3R,4S,5R) configuration in the target compound aligns with natural ribonucleosides, favoring interactions with ATP-binding proteins .
- The (2S,3S,4R,5S) isomer (CAS 26578-09-6) exhibits reduced activity in kinase inhibition assays due to mismatched stereochemistry .
C. Fluorinated Analogs
The 4-fluoro substitution in CAS MFCD09263707 improves metabolic stability by resisting phosphorylase-mediated degradation, a common issue with natural nucleosides .
Biological Activity
The compound 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-3H-purin-6-one , commonly referred to as a modified purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, molecular interactions, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H13N5O5 |
| Molecular Weight | 283.241 g/mol |
| CAS Number | 118-00-3 |
| Solubility | Very soluble to moderately soluble |
Structural Features
The compound features a purine base with hydroxymethyl and hydroxy groups that enhance its solubility and potential interaction with biological targets.
Antiviral Properties
Research indicates that compounds similar to this purine derivative exhibit antiviral activity, particularly against retroviruses. The mechanism often involves inhibition of reverse transcriptase (RT), an essential enzyme for viral replication.
Case Study: Molecular Docking Analysis
A study conducted on various purine derivatives demonstrated that this compound showed promising binding affinities when docked with HIV-1 reverse transcriptase. The molecular docking scores indicated significant interaction potential, suggesting its use as a lead compound for antiviral drug development .
Antitumor Activity
Preliminary studies have suggested that the compound may also possess antitumor properties. In vitro assays indicated that it could inhibit the proliferation of certain cancer cell lines, although further research is needed to elucidate the specific mechanisms involved.
Enzyme Inhibition
Inhibition of key enzymes involved in nucleotide metabolism has been observed with similar compounds. For instance, the inhibition of adenosine deaminase could lead to increased levels of adenosine in the tumor microenvironment, which may exert anti-tumor effects .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Early results suggest favorable absorption characteristics due to its solubility profile.
Toxicity Profile
The toxicity of 2-amino derivatives is a crucial consideration in drug development. Initial assessments indicate low toxicity levels; however, comprehensive toxicological evaluations are necessary to ensure safety for therapeutic use.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Binding Affinity (kcal/mol) |
|---|---|---|
| 2-Amino Purine Derivative | Antiviral | -172.234 |
| Acyclovir | Antiviral | -122.169 |
| Didanosine | Antiviral | -120.026 |
This table illustrates how the biological activity of 2-amino derivatives compares with established antiviral agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
